Diphenyltridecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyltridecane typically involves the reaction of tridecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the successful attachment of phenyl groups to the tridecane backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyltridecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Diphenyltridecane has found applications in various scientific research fields:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diphenyltridecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. Additionally, the hydrophobic nature of the tridecane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane backbone.
Diphenylethane: Contains two phenyl groups attached to an ethane backbone.
Diphenylpropane: Features two phenyl groups attached to a propane backbone.
Uniqueness of Diphenyltridecane
This compound is unique due to its longer tridecane backbone, which provides distinct structural and chemical properties compared to shorter-chain analogs
Properties
CAS No. |
97392-73-9 |
---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-phenyltridecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |
InChI Key |
REGVVWIVILJTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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